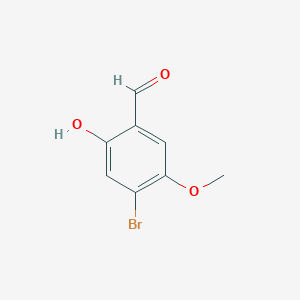

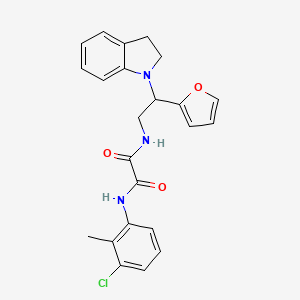

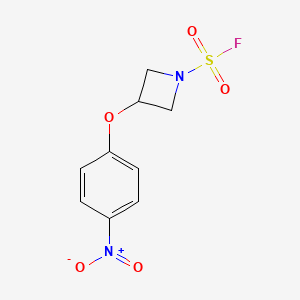

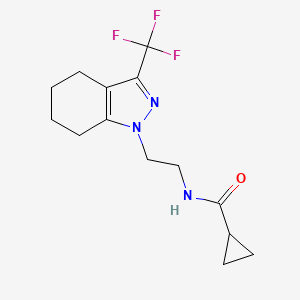

![molecular formula C16H15Cl2NO4S B2784398 Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate CAS No. 866143-40-0](/img/structure/B2784398.png)

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate is a chemical compound . Unfortunately, there is limited information available about this specific compound in the public domain.

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate are not well documented in the available literature .Applications De Recherche Scientifique

- Targeted Kinase Inhibitors : Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate may serve as a scaffold for designing kinase inhibitors. Researchers can modify its structure to create compounds that selectively inhibit specific kinases involved in diseases like cancer or inflammatory disorders .

- Anti-Inflammatory Agents : The sulfonyl group in this compound suggests potential anti-inflammatory activity. Scientists explore its derivatives for their ability to modulate inflammatory pathways .

- Sulfonamide Formation : Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate can be used as a precursor for synthesizing sulfonamides. These compounds find applications in medicinal chemistry and agrochemicals .

- Arylation Reactions : The chloro-substituted aniline moiety allows for arylation reactions, enabling the introduction of diverse functional groups. Researchers use it in the construction of complex organic molecules .

- Polymer Additives : Researchers investigate the incorporation of this compound into polymer matrices to enhance material properties. It may improve mechanical strength, thermal stability, or flame retardancy .

- Photoinitiators : Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate derivatives serve as photoinitiators in UV-curable coatings and adhesives. Upon exposure to UV light, they initiate polymerization reactions .

- Herbicides : The compound’s structural features make it a potential herbicide candidate. Researchers explore its efficacy in weed control .

- Fungicides : Sulfonyl-containing compounds often exhibit antifungal properties. Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate derivatives could serve as novel fungicides .

- Fluorescent Probes : Scientists modify this compound to create fluorescent probes for detecting specific analytes. These probes find applications in bioimaging and environmental monitoring .

- Chromatographic Standards : Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate derivatives serve as reference standards in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

- Dye Sensitizers : Researchers investigate its potential as a dye sensitizer in solar cells. The compound’s absorption properties may enhance light harvesting efficiency .

- Electroluminescent Materials : Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate derivatives could contribute to electroluminescent devices, such as organic light-emitting diodes (OLEDs) .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Polymer Chemistry

Agrochemicals and Crop Protection

Analytical Chemistry and Detection Methods

Photophysics and Optoelectronics

Propriétés

IUPAC Name |

ethyl 2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO4S/c1-2-23-16(20)11-19(14-7-3-12(17)4-8-14)24(21,22)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAFSYRVBHZLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2784315.png)

![N-ethyl-1-(6-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2784317.png)

![N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B2784320.png)

![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)